

A Comparative Analysis of the Anticancer Potential of Substituted Indole-3-carbaldehydes

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Compound of Interest

Compound Name: *2-tert-butyl-1H-indole-3-carbaldehyde*

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The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of compounds with significant therapeutic potential. Among these, substituted indole-3-carbaldehydes have emerged as a promising class of anticancer agents. Their synthetic tractability allows for the introduction of various substituents, leading to a diverse array of derivatives with potent and selective anticancer activities. This guide provides a comparative overview of the anticancer effects of several substituted indole-3-carbaldehydes, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation: Comparative Anticancer Activity

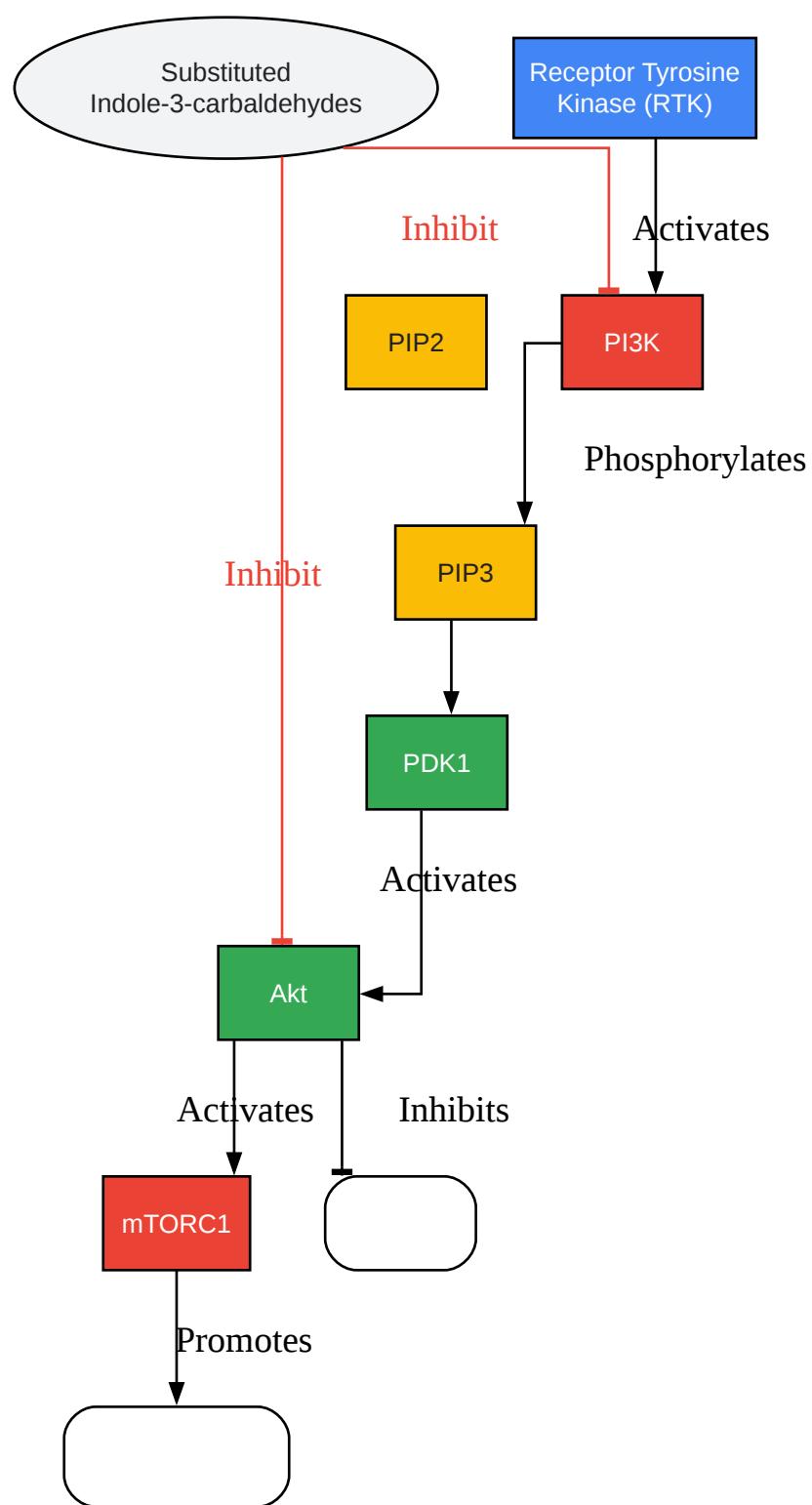
The *in vitro* cytotoxic activity of substituted indole-3-carbaldehydes is a key indicator of their anticancer potential. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are presented below for a selection of derivatives against various human cancer cell lines.

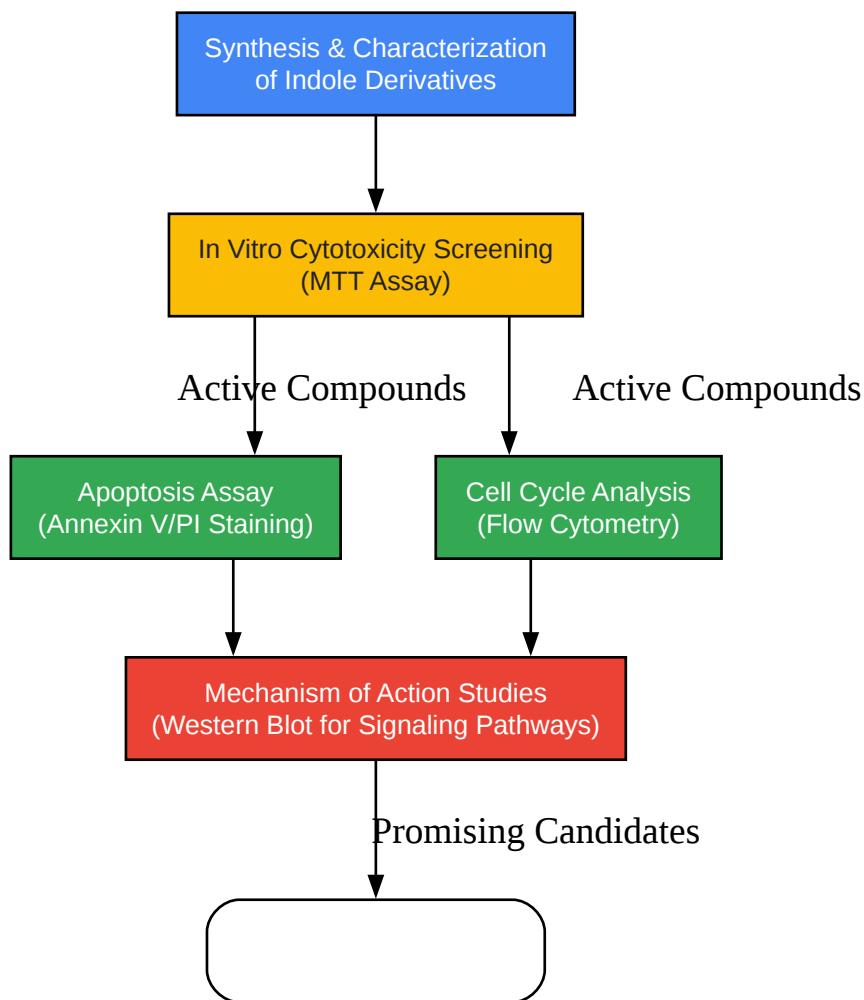
Compound Class	Derivative	Cancer Cell Line	IC50 (µM)
Thiosemicarbazones	1-(4-nitrobenzyl)- indole-3- carboxaldehyde thiosemicarbazone	Various	0.9 - 1.9 (as IC50 in µg/mL)[1]
1-propyl-indole-3- carboxaldehyde thiosemicarbazone	Various		0.9 (as IC50 in µg/mL) [2]
1-(4-nitrobenzyl)- indole-3- carboxaldehyde thiosemicarbazone	Various		1.9 (as IC50 in µg/mL) [2]
Sulfonohydrazides	4-chloro-N'-((1-(2- morpholinoethyl)-1H- indol-3- yl)methylene)benzene sulfonohydrazide	MCF-7 (Breast)	13.2[1][3]
4-chloro-N'-((1-(2- morpholinoethyl)-1H- indol-3- yl)methylene)benzene sulfonohydrazide		MDA-MB-468 (Breast)	8.2[1][3]
Chalcones	Indole-chalcone derivative	HCT116 (Colon)	11.99 ± 1.62[4]
Indole-chalcone derivative		PC-3 (Prostate)	14.43 ± 2.1[4]
Indole-vinyl sulfones	Indole-vinyl sulfone derivative	Various	Potent activity[4]
3-amino-1H-7- azaindole	Substituted 3-amino- 1H-7-azaindole	HeLa (Cervical)	3.7[4]
Substituted 3-amino- 1H-7-azaindole	HepG2 (Liver)	8.0[4]	

Substituted 3-amino-1H-7-azaindole	MCF-7 (Breast)	19.9[4]
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Key Signaling Pathways in Anticancer Action

Substituted indole-3-carbaldehydes exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.





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